molecular formula C6H5BrO2S B3032591 4-Bromo-3-methylthiophenecarboxylic acid CAS No. 265652-39-9

4-Bromo-3-methylthiophenecarboxylic acid

Cat. No.: B3032591
CAS No.: 265652-39-9
M. Wt: 221.07 g/mol
InChI Key: TUVDPNVBUMLEHW-UHFFFAOYSA-N
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Description

4-Bromo-3-methylthiophenecarboxylic acid is a useful research compound. Its molecular formula is C6H5BrO2S and its molecular weight is 221.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Organic Materials 4-Bromo-3-methylthiophenecarboxylic acid has been utilized in the synthesis of a wide variety of organic materials. Notably, it's used in the selective direct arylation of 3-bromo-2-methylthiophene, forming a library of 2-aryl-4-bromo-5-methylthiophenes. These compounds are valuable in the preparation of functional organic electronic materials due to their inherent selectivity and varied reaction yields (Vamvounis & Gendron, 2013).

Metabolic Pathways Analysis Research has involved the exploration of metabolic pathways of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B). Although not directly this compound, these studies are crucial in understanding the metabolism of structurally similar compounds. The metabolism in various species including humans has been mapped, revealing insights into oxidative deamination and demethylation processes (Carmo et al., 2005).

Preparation of Reaction Products The compound also finds its application in the preparation of reaction products through processes like glutathione-dependent liver enzyme action and mild alkaline hydrolysis. For instance, in the study of bromophos, a pesticide, this compound-related compounds were instrumental in the simultaneous removal of two methyl groups, leading to the formation of specific phosphorothionic acids (Stenersen, 1969).

Crystal Engineering and Supramolecular Chemistry In the realm of crystal engineering, 4-substituted-1-cubanecarboxylic acids, including derivatives of this compound, have been synthesized and analyzed. These studies are crucial for understanding the role of hydrogen bonds in determining O−H···O networks and for developing new materials with desired properties (Kuduva et al., 1999).

Antioxidant Properties and Pharmacological Potential Bromophenol derivatives, structurally related to this compound, have been isolated from marine sources and demonstrated significant antioxidant activities. These findings suggest potential applications in the food and pharmaceutical industries as natural antioxidants (Li et al., 2012; Zhao et al., 2004).

Inhibitory Studies and Chemical Analysis The compound's derivatives have been synthesized and studied for their inhibitory properties against enzymes like carbonic anhydrase, showcasing their potential in treating various medical conditions such as glaucoma and epilepsy (Balaydın et al., 2012). Furthermore, novel brominated pyrrole derivatives were prepared and analyzed, indicating the stability and reactivity of the bromine groups in these molecules, which can be crucial in synthetic chemistry (Anderson & Lee, 1965).

Safety and Hazards

The safety data sheet (SDS) for 4-Bromo-3-methylthiophenecarboxylic acid indicates that it may cause eye irritation, skin irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-bromo-3-methylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVDPNVBUMLEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373723
Record name 4-Bromo-3-methylthiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265652-39-9
Record name 4-Bromo-3-methyl-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265652-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methylthiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methylthiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-bromo-3-methyl-2-thiophenecarboxylate (5.0 g, 0.0201 mol) in THF/MeOH/H2O (4:1:1, v/v/v, 50 mL) was added NaOH (1.00 g, 0.0251 mol) and the resulting mixture was stirred at ambient temperature overnight. The mixture was acidified by adding 6 N HCl (100 mL) and water (100 mL). The resulting fine white precipitate was filtered off, washed with water and dried to give 3.80 g (86%) of 4-bromo-3-methyl-2-thiophenecarboxylic acid as a fine white solid, mp 188-189° C.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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